2-[5-(hydroxymethyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 921801-66-3
Cat. No.: VC8319956
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921801-66-3 |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C22H25N3O2S/c1-16-6-8-18(9-7-16)11-23-21(27)13-25-20(14-26)12-24-22(25)28-15-19-5-3-4-17(2)10-19/h3-10,12,26H,11,13-15H2,1-2H3,(H,23,27) |
| Standard InChI Key | UAAZGGVRNFPEIG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC(=C3)C)CO |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC(=C3)C)CO |
Introduction
Key Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 395.52 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area (PSA) | 60.374 Ų |
| logP (Partition Coefficient) | ~3.12 |
| logSw (Water Solubility) | ~-3.05 |
| Stereo | Achiral |
The compound's molecular structure includes:
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A hydroxymethyl group attached to the imidazole ring.
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A sulfanyl (-S-) linkage connecting the imidazole to a phenylacetamide moiety.
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Substituents such as methyl and benzyl groups, which enhance hydrophobicity.
Synthesis Pathways
The synthesis of this compound typically involves multistep organic reactions designed to preserve sensitive functional groups while achieving high yield and purity.
General Synthetic Steps:
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Formation of the Imidazole Core: The imidazole ring is synthesized using condensation reactions involving aldehydes, amines, and thiourea derivatives.
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Introduction of the Sulfanyl Group: The sulfanyl linkage is introduced by reacting the imidazole derivative with thiol-containing reagents under controlled conditions.
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Attachment of Aromatic Substituents: Aromatic groups are added via nucleophilic substitution or Friedel-Crafts alkylation reactions.
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Final Acetamide Functionalization: The acetamide group is incorporated through amidation reactions using acyl chlorides or anhydrides.
Reaction Conditions:
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Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
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Catalysts: Acidic or basic catalysts such as HCl or NaOH.
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Temperature: Typically maintained between 0°C and 80°C depending on the step.
Careful control of reaction parameters is essential to prevent side reactions, such as oxidation of the sulfanyl group or hydrolysis of amide bonds.
Biological Activity and Applications
The compound's unique structure suggests potential applications in pharmaceutical and biological research due to its heterocyclic nature and functional diversity.
Potential Applications:
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Antimicrobial Activity:
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Imidazole derivatives are well-known for their antimicrobial properties, targeting bacterial and fungal pathogens by disrupting enzyme systems.
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The sulfanyl group may enhance membrane penetration, improving efficacy.
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Anti-inflammatory Properties:
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Molecular docking studies on similar compounds indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.
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Drug Development:
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The compound's favorable logP (~3.12) and moderate PSA (~60 Ų) suggest good drug-like properties, including oral bioavailability.
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It may serve as a lead compound for developing treatments for chronic inflammatory diseases or infections.
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Comparative Analysis with Related Compounds
To better understand its significance, the compound can be compared with structurally similar molecules:
The slight differences in molecular weight and functional groups may influence solubility, binding affinity, and biological activity.
Limitations and Future Directions
While promising, further research is needed to fully explore the compound's potential:
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Toxicological Studies:
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Comprehensive in vivo studies are required to assess safety profiles.
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Optimization for Binding Affinity:
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Structural modifications could enhance target specificity for enzymes like 5-LOX.
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Formulation Development:
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Investigate solubility enhancers for improved pharmacokinetics.
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